Oxazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIIXBEPINWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558429 | |
| Record name | 1,3-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-84-6 | |
| Record name | 1,3-Oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxazolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Oxazole 4 Carbaldehyde and Its Derivatives
Classical Approaches to Oxazole (B20620) Ring Formation with Relevance to Position 4-Functionalization
Several classical methods have been established for the synthesis of the oxazole ring. While not all directly yield a 4-carbaldehyde, they provide the foundational chemistry for creating substituted oxazoles, which can be precursors to the target compound.
Robinson-Gabriel Synthesis and its Adaptations for 2,5-Diaryl/Disubstituted Oxazoles
The Robinson-Gabriel synthesis is a cornerstone reaction for forming the oxazole ring. It involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org This method is particularly effective for the preparation of 2,5-disubstituted oxazoles. thieme-connect.de The reaction is typically catalyzed by a cyclodehydrating agent, with strong agents like phosphorus oxychloride or sulfuric acid being traditionally used. wikipedia.orgthieme-connect.dethieme-connect.com
The general mechanism starts with a 2-acylamino-ketone, which can be prepared through methods like the Dakin-West reaction. wikipedia.org The enol or enolate of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring.
In efforts to create milder reaction conditions suitable for sensitive natural products, modifications have been developed. thieme-connect.dethieme-connect.com For instance, reagents like triphenylphosphine (B44618) and iodine can be used for the cyclodehydration step. wikipedia.org A one-pot, diversity-oriented synthesis has also been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone (B7731731) template. wikipedia.orgresearchgate.net
| Robinson-Gabriel Synthesis Overview | |
| Reaction Type | Intramolecular Cyclodehydration |
| Starting Material | 2-Acylamino-ketone |
| Key Reagents | Dehydrating agents (e.g., H₂SO₄, POCl₃, PPh₃/I₂) |
| Primary Product | 2,5-Disubstituted Oxazoles |
Bredereck Synthesis for 2,4-Disubstituted Oxazoles
The Bredereck synthesis provides a direct route to 2,4-disubstituted oxazoles, making it highly relevant for scaffolds that could lead to oxazole-4-carbaldehyde. ijpsonline.com In this method, an α-haloketone is reacted with an amide. ijpsonline.com This approach is noted for being an efficient and clean process for oxazole synthesis. ijpsonline.com Recent advancements have focused on optimizing reaction conditions, such as using silver triflate (AgOTF) as a catalyst to promote the cyclization, which allows for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles with high yields. ijpsonline.com Another variation involves the palladium/copper-catalyzed direct arylation of oxazoles to produce 2,4-disubstituted products. ijpsonline.com
Van Leusen Synthesis Utilizing Tosylmethyl Isocyanide (TosMIC) with Aldehyde Precursors
The Van Leusen oxazole synthesis is a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org TosMIC is a unique reagent that possesses an isocyano group, an acidic α-carbon, and a sulfonyl group that acts as an excellent leaving group. organic-chemistry.orgrsc.org
The reaction proceeds via the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde. wikipedia.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). wikipedia.org Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
A primary application of the Van Leusen synthesis is the preparation of 5-substituted oxazoles. mdpi.comnih.gov The reaction involves a [3+2] cycloaddition between an aldehyde and TosMIC under basic conditions, yielding the 5-substituted product in a one-pot reaction under mild conditions. mdpi.comnih.gov This method is highly efficient and has a broad substrate scope. nih.gov Microwave-assisted versions of the Van Leusen reaction have been developed to further improve efficiency and yield. mdpi.comnih.gov
The versatility of the Van Leusen reaction extends to the construction of more complex, multi-substituted molecules. By using an aldimine (formed in situ from an aldehyde and an amine) instead of an aldehyde, the reaction can be adapted to synthesize 1,4,5-trisubstituted imidazoles. organic-chemistry.orgwikipedia.orgnih.gov This three-component reaction highlights the utility of TosMIC in building complex heterocyclic systems. organic-chemistry.orgnih.gov The reaction has been employed as a key step in the synthesis of various complex molecules, including glycosidase inhibitors and compounds with potent kinase binding activity. nih.gov Furthermore, the development of one-pot tandem approaches allows for the synthesis of 4,5-disubstituted oxazoles. mdpi.comnih.govorganic-chemistry.org
| Van Leusen Synthesis Overview | |
| Key Reagent | Tosylmethyl isocyanide (TosMIC) |
| Reactants | Aldehydes (for oxazoles), Aldimines (for imidazoles) |
| Primary Product (with Aldehydes) | 5-Substituted Oxazoles |
| Mechanism | [3+2] Cycloaddition followed by elimination of TosH |
| Key Features | Mild conditions, high efficiency, broad scope |
Contemporary Synthetic Strategies for this compound
Directly synthesizing this compound or its derivatives presents a unique challenge. Modern strategies often involve either building the heterocyclic ring with the aldehyde precursor already in place or formylating a pre-formed oxazole ring.
One of the most significant challenges in the large-scale preparation of compounds like 2-methyloxazole-4-carboxaldehyde is the physical characteristics of the molecule itself. acs.org Several synthetic routes have been explored to overcome these constraints, avoiding chromatographic purification. acs.org Potential precursors for the aldehyde group at the 4-position include the corresponding alcohol, amides (such as a Weinreb amide), or a nitrile (cyano-oxazole). acs.org
Key methods for generating the 4-carbaldehyde functionality include:
Oxidation of a Primary Alcohol : A common and effective method is the oxidation of a precursor like (2-substituted-1,3-oxazol-4-yl)methanol. A Swern oxidation, using oxalyl chloride and dimethylsulfoxide (DMSO), can be employed to convert the alcohol to the desired aldehyde. acs.org
Reduction of an Ester or Amide : The aldehyde can be generated by the partial reduction of an ester or a more controlled precursor like an N-methoxy-N-methyl amide (Weinreb amide). The reduction of ethyl 2-methyloxazole-4-carboxylate with diisobutylaluminium hydride (DIBALH) at low temperatures (e.g., -70 °C) can yield the aldehyde. acs.org Similarly, the reduction of a Weinreb amide using a reducing agent like lithium aluminium hydride provides a reliable route to the aldehyde. acs.org
Formylation of the Oxazole Ring : The Vilsmeier-Haack reaction is a classical method for introducing an aldehyde group onto electron-rich heterocyclic rings. This reaction uses a formylating agent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This approach could be adapted for the formylation of a suitable oxazole precursor at the 4-position.
From α-Amino Acids : A practical sequence for synthesizing 2,4-disubstituted oxazoles starts from α-amino acids. The process involves the formation of an intermediate α-acylamino aldehyde, which is then cyclodehydrated to form the oxazole ring. nih.gov This places a substituent derived from the amino acid side chain at the 4-position.
A summary of contemporary methods for synthesizing this compound derivatives is presented below.
| Synthetic Route | Precursor | Key Reagents/Reaction | Reference |
| Oxidation | (2-Substituted-oxazol-4-yl)methanol | Swern Oxidation (Oxalyl chloride, DMSO) | acs.org |
| Reduction | Ethyl 2-substituted-oxazole-4-carboxylate | DIBALH | acs.org |
| Reduction | 2-Substituted-N-methoxy-N-methyl-oxazole-4-carboxamide | LiAlH₄ | acs.org |
| Hydrolysis from Nitrile | 2-Substituted-oxazole-4-carbonitrile | DIBALH | acs.org |
| Formylation | 2-Substituted-oxazole | Vilsmeier-Haack (POCl₃, DMF) |
The synthesis of a series of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has been reported as part of the development of novel hybrid molecules with potential biological activity. researchgate.net These examples underscore the importance of this compound as a key intermediate in medicinal chemistry.
Catalytic Approaches to this compound Synthesis
Catalytic methods offer efficient and selective pathways to oxazole derivatives, often with high atom economy and under milder conditions than classical synthetic routes.
A prominent method for synthesizing the oxazole-4-carboxylate scaffold involves a copper(I)-catalyzed tandem reaction. rsc.orgrsc.org This approach utilizes readily available starting materials: ethyl 2-isocyanoacetate and various aldehydes. rsc.orgrsc.org The reaction is typically facilitated by a catalytic amount of a copper(I) salt, such as copper(I) bromide (CuBr), and uses molecular oxygen as a green and efficient oxidant. rsc.orgrsc.org The process is believed to proceed through a catalytic cycloaddition followed by an oxidative dehydroaromatization mechanism to yield 4,5-difunctionalized oxazoles. rsc.orgrsc.org
This protocol is noted for its broad substrate scope, accommodating a variety of aromatic, heteroaromatic, and aliphatic aldehydes, and its adherence to green chemistry principles due to mild reaction conditions and high atom economy. rsc.orgrsc.org The resulting ethyl oxazole-4-carboxylate products can then be transformed into this compound. A diverse array of 4,5-difunctionalized oxazoles have been synthesized with yields ranging from 31% to 83%. rsc.orgresearchgate.net
Table 1: Copper-Catalyzed Synthesis of Ethyl Oxazole-4-carboxylates
| Aldehyde Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Citation |
|---|---|---|---|---|---|
| Benzaldehyde | CuBr | O₂ | Toluene | 83 | rsc.org |
| 4-Methoxybenzaldehyde | CuBr | O₂ | Toluene | 75 | rsc.org |
| 2-Naphthaldehyde | CuBr | O₂ | Toluene | 73 | rsc.org |
| Thiophene-2-carbaldehyde | CuBr | O₂ | Toluene | 65 | rsc.org |
| 2-Furaldehyde | CuBr | O₂ | Toluene | 71 | rsc.org |
Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering novel routes to substituted oxazoles. rsc.orgresearchgate.net One efficient protocol achieves the assembly of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles. rsc.org This transformation involves a cascade of palladium-catalyzed C-H activation, carbopalladation, and tandem annulation in a single pot under redox-neutral conditions. rsc.org
Furthermore, direct C-H functionalization on the pre-formed oxazole ring is a key strategy. organic-chemistry.org While many methods focus on C2 and C5 arylation, specific conditions can influence regioselectivity. researchgate.netorganic-chemistry.org For instance, regioselective palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been achieved with various iodo-, bromo-, and chloro(hetero)aromatics, demonstrating a pathway to further functionalize the oxazole core at different positions. organic-chemistry.org Controlling the balance between electronic and steric factors, as well as the choice of base and solvent, can direct the reaction to the desired position. researchgate.net
An innovative approach for the synthesis of oxazole-4-carboxylates involves the iron(II)-catalyzed isomerization of isoxazole (B147169) precursors. nih.govresearchgate.net Specifically, 4-formyl-5-methoxyisoxazoles can be converted into methyl oxazole-4-carboxylates in good yields. nih.govresearchgate.net This reaction is typically catalyzed by an inexpensive and readily available iron source like iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in a solvent such as dioxane at elevated temperatures (e.g., 105 °C). nih.govresearchgate.net
The proposed mechanism suggests that the reaction proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govresearchgate.net This azirine can then isomerize into the more stable oxazole ring system under thermolytic conditions. researchgate.net This method represents a novel rearrangement pathway to access the oxazole-4-carboxylate core from a different heterocyclic system. nih.gov
Table 2: Iron(II)-Catalyzed Isomerization to Methyl Oxazole-4-carboxylates
| Starting Material | Catalyst (20 mol%) | Solvent | Temperature | Product | Citation |
|---|---|---|---|---|---|
| 4-Formyl-5-methoxyisoxazoles | FeCl₂·4H₂O | Dioxane | 105 °C | Methyl oxazole-4-carboxylates | nih.govresearchgate.net |
Nickel catalysis provides a complementary approach for constructing substituted oxazoles. nih.gov One notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. nih.gov This strategy can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.gov
For the synthesis of more complex 2,4,5-trisubstituted oxazoles, nickel-catalyzed reactions offer pathways that can incorporate the necessary C4-substituent. medscape.comx-mol.com For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the production of 2,4,5-tri-substituted oxazoles, occurring between a carboxylic acid, an amino acid, and a boronic acid in the presence of a nickel catalyst and a dehydrating condensing reagent. semanticscholar.org These methods are advantageous for creating diverse substitution patterns on the oxazole ring. nih.gov
Bio- and organocatalytic methods are gaining traction as sustainable alternatives in organic synthesis. Natural clays (B1170129) have been employed as effective biocatalysts for the synthesis of oxazole derivatives. semanticscholar.org For instance, the reaction between substituted acetophenone, urea, and thiourea (B124793) can be catalyzed by natural red, white, or black clay under green media conditions to provide good yields of the product. semanticscholar.org
The classic van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), is a cornerstone organocatalytic reaction for forming the oxazole ring. ijpsonline.commdpi.com This method is highly effective for producing 5-substituted oxazoles and has been adapted for one-pot syntheses of 4,5-disubstituted oxazoles using ionic liquids as the solvent, broadening its scope and applicability. mdpi.com
Green Chemistry Innovations in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and lowering energy consumption. ijpsonline.comresearchgate.net These principles are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net
Innovations include the use of alternative energy sources like microwave irradiation and ultrasound. semanticscholar.orgresearchgate.net Ultrasound-assisted synthesis, in particular, aligns with green chemistry by enabling reactions under milder conditions, reducing the need for large volumes of solvents, and sometimes eliminating the need for toxic catalysts. preprints.org For example, one-pot, three-component reactions under ultrasonic irradiation have been developed for synthesizing isoxazol-5(4H)-ones, which are related heterocyclic structures. preprints.org
The use of environmentally benign solvents, such as water or ionic liquids, and recyclable catalysts are also key features of green synthetic approaches to oxazoles. ijpsonline.compreprints.org The copper-catalyzed synthesis using molecular oxygen as the terminal oxidant is a prime example of a greener catalytic cycle. rsc.org These methods not only reduce the formation of toxic byproducts but also enhance reaction efficiency, product purity, and energy conservation compared to conventional methods. ijpsonline.com
Microwave-Assisted Synthesis
Microwave irradiation has been established as a powerful tool for accelerating organic reactions. In the context of oxazole synthesis, it offers significant advantages in terms of reduced reaction times and improved yields. semanticscholar.org A notable application is the [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov Under microwave irradiation at 65°C and 350 W in isopropanol, this reaction, catalyzed by potassium phosphate (B84403), efficiently produces 5-substituted oxazoles in high yields. nih.gov For instance, the synthesis of 5-phenyloxazole (B45858) was achieved in 96% yield after just 8 minutes. nih.gov
This methodology's efficiency is further highlighted by its scalability, with gram-scale synthesis demonstrating its potential for larger-scale applications. nih.gov The choice of base is crucial; while potassium phosphate promotes the formation of oxazoles, other organic bases tend to yield 4,5-disubstituted oxazolines. nih.gov Microwave-assisted synthesis has also been successfully applied to produce various other oxazole derivatives, including those with pyrazole (B372694) moieties, often demonstrating superior results compared to conventional heating methods. semanticscholar.orgnih.govscispace.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Containing 2,4-Disubstituted Oxazol-5-ones semanticscholar.org
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional (Heating) | 2.5 - 4 hours | Lower |
Ultrasound-Mediated Synthesis
Ultrasound irradiation is another green technique that enhances reaction rates and efficiency. mdpi.com The application of ultrasound in conjunction with deep eutectic solvents (DES) has proven to be a novel and effective method for the rapid and energy-efficient synthesis of oxazoles. researchgate.net This combination significantly reduces reaction times compared to conventional thermal methods. researchgate.net
For example, the reaction between 4-substituted phenacyl bromides and amides in a DES medium under ultrasound irradiation is completed in a fraction of the time required for thermal reactions. researchgate.net The proposed mechanism suggests that the DES, through hydrogen bonding, stabilizes the carbonyl group, facilitating the subsequent cyclization into the oxazole ring. researchgate.net This method is not only faster but also more energy-efficient and utilizes biodegradable and recyclable solvents. researchgate.net
Continuous Flow Synthesis
Continuous flow synthesis offers a scalable, safe, and reproducible method for chemical production. This technique has been applied to the synthesis of 4,5-disubstituted oxazoles, demonstrating its potential for industrial applications where controlled conditions and high throughput are essential. acs.org While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided results, the successful application to related oxazole derivatives suggests its viability for this specific compound.
Solvent-Free and Aqueous Phase Methodologies
The use of solvent-free or aqueous reaction conditions is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. Research has shown that efficient synthesis of phenacyl derivatives can be achieved in aqueous media under homogeneous phase transfer catalyst conditions. acs.org While direct examples for this compound are not provided, the synthesis of other heterocyclic compounds under these conditions points to a promising area of future research for this target molecule. The development of such methodologies would further enhance the environmental profile of oxazole synthesis. acs.org
Recycling and Reusability of Catalytic Systems
The ability to recycle and reuse catalysts is a key aspect of sustainable chemical synthesis. In the context of oxazole synthesis, ionic liquids (ILs) have been employed as recyclable solvents. mdpi.com For instance, the van Leusen synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides can be performed in an ionic liquid, which can be recovered and reused multiple times without a significant loss in product yield. mdpi.com
Furthermore, polymer-supported catalysts offer another avenue for catalyst recycling. These catalysts can be separated from the reaction mixture through phase separation, particularly in thermomorphic systems where miscibility changes with temperature. core.ac.uk This approach allows for the recovery and reuse of the catalyst, minimizing waste and reducing costs. core.ac.uk The development of recyclable nanocatalysts, such as magnetic nanoparticles, also presents a promising strategy for the green synthesis of oxazoles. mdpi.com
Specific Preparations of this compound and Related Intermediates
While general methodologies provide a framework for synthesis, specific preparations often require tailored approaches, especially for large-scale production.
Large-Scale Preparation Methods for 2-Methylthis compound (B23661)
The large-scale synthesis of 2-methylthis compound presents considerable challenges due to the physical properties of the molecule. acs.orgresearchgate.netacs.org A robust method has been developed for producing this compound in 10-kg batches. acs.orgresearchgate.netacs.org The key step in this process is the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by a carefully controlled workup and isolation by crystallization. acs.orgresearchgate.netacs.org
The synthesis of the N-methoxy-N-methyl amide precursor starts from ethyl 2-methyloxazole-4-carboxylate. This ester is first hydrolyzed to 2-methyloxazole-4-carboxylic acid using sodium hydroxide, followed by acidification. acs.org The resulting carboxylic acid is then converted to the acid chloride using oxalyl chloride. acs.org Finally, the acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride to yield the desired N-methoxy-N-methyl amide. This multi-step process has been optimized for large-scale production, ensuring high purity and yield of the final 2-methylthis compound product. acs.org
Table 2: Key Reagents in the Large-Scale Synthesis of 2-Methylthis compound acs.org
| Step | Key Reagent |
|---|---|
| Hydrolysis of Ester | Sodium Hydroxide |
| Formation of Acid Chloride | Oxalyl Chloride |
| Formation of Amide | N,O-Dimethylhydroxylamine hydrochloride |
Synthesis of Oxazole-4-carboxylate Derivatives
The synthesis of oxazole-4-carboxylates, important precursors and analogues of this compound, can be achieved through several effective methodologies. These methods often involve the construction of the oxazole ring from acyclic precursors or the modification of existing heterocyclic structures.
One prominent method involves the palladium-catalyzed direct C-H (hetero)arylation of ethyl oxazole-4-carboxylate. organic-chemistry.org This approach allows for the regioselective introduction of aryl or heteroaryl groups at the C2 and C5 positions of the oxazole ring. The process typically uses palladium catalysts in conjunction with bulky phosphine (B1218219) ligands like P(o-tol)₃ or JohnPhos. organic-chemistry.org The ethyl ester group at the 4-position acts as a directing group for these transformations and can later be removed if desired. organic-chemistry.org This strategy is versatile, tolerating a wide array of functional groups on the coupling partner. organic-chemistry.org
Another effective route begins with N-acyl-β-halodehydroaminobutyric acid methyl esters. researchgate.net Treatment of these precursors with a 2% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) leads to the formation of 2,5-disubstituted oxazole-4-carboxylates in high yields. researchgate.net This reaction has been successfully applied to dehydrodipeptide derivatives containing a β-bromodehydroaminobutyric acid residue. researchgate.net
A third approach utilizes the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides. researchgate.net These enamides are prepared from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors through nucleophilic ring-opening. This method facilitates the introduction of ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the resulting oxazole. researchgate.net
Additionally, a simple and efficient strategy for synthesizing 2,5-disubstituted derivatives of oxazole-4-carboxylic acid starts from azlactones. This method is noted for the availability of its precursors and good yields without requiring palladium coupling or metalation procedures. tandfonline.com
The following table summarizes various synthetic approaches to oxazole-4-carboxylate derivatives.
| Starting Material | Key Reagents/Catalysts | Reaction Type | Key Features | Yields |
| Ethyl oxazole-4-carboxylate | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., JohnPhos), Base (e.g., K₂CO₃) | Direct C-H Arylation | Regioselective arylation at C2 and C5 positions; tolerates various functional groups. organic-chemistry.org | Good |
| N-acyl-β-halodehydroaminobutyric acid methyl esters | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclization/Elimination | High yields for 2,5-disubstituted products. researchgate.net | High |
| 4-[(Methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone | Copper catalyst | Intramolecular Cyclization | Forms β-(methylthio)enamide intermediate; versatile for C4 functionalization. researchgate.net | 42-82% researchgate.net |
| Azlactones | Varies | Ring transformation | Simple, efficient, avoids palladium coupling and metalation. tandfonline.com | Good tandfonline.com |
Synthesis from Isthis compound Derivatives via Isomerization
The transformation of isoxazoles into oxazoles represents a significant synthetic pathway, often proceeding through rearrangement mechanisms involving high-energy intermediates. This isomerization can be triggered thermally, photochemically, or through catalysis.
A key example is the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles, which yields methyl oxazole-4-carboxylates. researchgate.netnih.gov This reaction is typically conducted in dioxane at elevated temperatures (e.g., 105 °C). researchgate.netnih.gov The mechanism is understood to proceed through the initial formation of a transient 2-acyl-2H-azirine intermediate. researchgate.netacs.org
The reaction conditions can be controlled to favor different products. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions (acetonitrile, 50 °C) allows for the isolation of the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. researchgate.netacs.org These isolated azirines can then be directed towards different isomers: quantitative isomerization back to isoxazole derivatives occurs under catalytic conditions (dioxane, 105 °C), while non-catalytic thermolysis at higher temperatures (o-dichlorobenzene, 170 °C) leads to the formation of oxazoles. researchgate.netacs.org The high thermal barrier for the non-catalytic rearrangement to oxazoles is overcome at 170 °C. acs.org
The proposed mechanism for the thermal conversion involves the cleavage of the azirine C-C bond to form a nitrile ylide, which subsequently undergoes a rapid 1,5-cyclization to yield the oxazole ring. acs.org
Photochemical isomerization is another established method for converting isoxazoles to oxazoles. wikipedia.org Under UV irradiation, the weak N-O bond of the isoxazole ring cleaves, leading to a rearrangement that forms an oxazole, typically via a 2H-azirine intermediate. wikipedia.orgaip.org Theoretical studies suggest this photoisomerization can occur through several pathways, including a ring contraction-ring expansion mechanism involving a vinylnitrene diradical that collapses to the 2H-azirine. aip.orgnih.gov
The table below outlines the conditions and outcomes of isoxazole-to-oxazole isomerization.
| Starting Material | Conditions | Key Intermediate | Product | Reference |
| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, Dioxane, 105 °C | 2-Acyl-2H-azirine | Methyl oxazole-4-carboxylates | researchgate.netnih.gov |
| 4-Acyl-5-methoxyisoxazoles | 1. Fe(II) catalyst, MeCN, 50 °C; 2. o-Dichlorobenzene, 170 °C (thermolysis) | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Oxazole derivatives | researchgate.netacs.org |
| 3,5-Disubstituted isoxazoles | UV irradiation (Photolysis) | 2H-Azirine | 2,5-Disubstituted oxazoles | wikipedia.orgthieme-connect.de |
| 3-Aryltetrahydrobenzisoxazoles | Base (e.g., Cs₂CO₃), THF, reflux | Azirine / Nitrile Ylide | 2-Aryltetrahydrobenzoxazoles | rsc.orgrsc.org |
Reactivity and Derivatization of Oxazole 4 Carbaldehyde
Electrophilic and Nucleophilic Reactions at the Oxazole (B20620) Ring System
The oxazole ring is considered an electron-rich aromatic system, but its reactivity towards electrophiles and nucleophiles is nuanced. The presence of the electronegative oxygen and nitrogen atoms, along with the electron-withdrawing nature of the C-4 carbaldehyde group, deactivates the ring towards electrophilic attack while making it susceptible to certain nucleophilic reactions, often leading to ring cleavage rather than simple substitution. pharmaguideline.com
Regioselectivity of Substitution on the Oxazole Ring
The regioselectivity of substitution reactions on the oxazole nucleus is a critical aspect of its chemistry.
Electrophilic Aromatic Substitution : Electrophilic substitution on the oxazole ring is generally difficult unless activating, electron-donating groups are present. pharmaguideline.comnumberanalytics.com When it does occur, the preferred site of attack is the C-5 position. tandfonline.comwikipedia.orgcopbela.org The general order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C-4 > C-5 > C-2. pharmaguideline.com However, the aldehyde at C-4 in oxazole-4-carbaldehyde is an electron-withdrawing group, which further deactivates the ring, making electrophilic substitution even more challenging. Palladium-catalyzed direct arylation reactions have been developed that show high regioselectivity for either the C-2 or C-5 position, depending on the specific phosphine (B1218219) ligands and solvent polarity used. organic-chemistry.org
Nucleophilic Aromatic Substitution : Nucleophilic substitution reactions on the oxazole ring are generally rare. tandfonline.comsemanticscholar.org They are typically facilitated when a good leaving group, such as a halogen, is present at the C-2 position, which is the most electron-deficient carbon. pharmaguideline.comwikipedia.orgcutm.ac.in The order of reactivity for halogen substitution by a nucleophile is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org Nucleophilic attack at other positions, or in the absence of a good leaving group, often results in the cleavage of the oxazole ring. pharmaguideline.com For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization mechanism. pharmaguideline.com
Metallation/Deprotonation : The most acidic proton on the oxazole ring is at the C-2 position. tandfonline.com Deprotonation with strong bases like organolithium reagents occurs preferentially at C-2, forming a 2-lithio-oxazole intermediate. pharmaguideline.comwikipedia.org However, these intermediates can be unstable and may exist in equilibrium with ring-opened isocyanides. pharmaguideline.com Deprotonation of substituted oxazole carboxylic acids has been shown to be highly regioselective, depending on the position of the substituents. For example, 2,4-dimethyl-oxazole-5-carboxylic acid undergoes deprotonation specifically at the 2-methyl group. rsc.org
Reactions at the Aldehyde Functionality (C-4 Position)
The aldehyde group at the C-4 position of this compound is a primary site for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. chemimpex.comcymitquimica.com
The aldehyde group readily undergoes condensation reactions with various nucleophiles to form a new carbon-nitrogen double bond. These reactions are fundamental in building more elaborate molecular architectures.
Schiff Base Formation : Aldehydes react with primary amines to form imines, also known as Schiff bases. A series of novel quinoline-1,3-oxazole hybrids were synthesized through the condensation reaction of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with quinolin-4-yl-hydrazines. researchgate.net
Hydrazone Formation : The aldehyde functionality can react with hydrazines to yield hydrazones, which are useful synthetic intermediates. evitachem.com
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of oxazole-4-carboxylic acid derivatives, which are also important building blocks in medicinal chemistry.
Research has shown the oxidation of a 4-(hydroxymethyl)oxazole first to the aldehyde, 2-phenylthis compound, and subsequently to the corresponding 2-phenyloxazole-4-carboxylic acid. researchgate.net This highlights the aldehyde as a stable, isolable intermediate in the oxidation sequence from the alcohol to the carboxylic acid. researchgate.net Various oxidizing agents can be employed for this purpose.
The aldehyde functionality is susceptible to reduction to form a primary alcohol, (oxazol-4-yl)methanol. This reaction adds another layer of synthetic versatility to the this compound scaffold.
Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. acs.org For instance, in the development of a drug candidate, the reduction of an N-methoxy-N-methyl amide corresponding to 2-methyl-oxazole-4-carboxylic acid with LiAlH₄ was used to prepare 2-methyl-oxazole-4-carbaldehyde in large quantities. acs.org Careful control of reaction conditions, such as low temperature, is often necessary to prevent over-reduction to the alcohol. acs.org The reduction of the related ethyl 4-oxazolecarboxylate using diisobutylaluminium hydride (DIBALH) has also been reported. acs.org
Cycloaddition Reactions Involving this compound Derivatives
Oxazoles can participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions or as partners in 1,3-dipolar cycloadditions. pharmaguideline.comwikipedia.org These reactions are powerful tools for constructing more complex heterocyclic systems.
Diels-Alder Reactions : The oxazole ring can function as a diene in [4+2] cycloaddition reactions with various dienophiles. wikipedia.org This reaction is particularly useful for synthesizing substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformations. wikipedia.orgcutm.ac.in The presence of electron-donating substituents on the oxazole ring facilitates these reactions. pharmaguideline.com
1,3-Dipolar Cycloadditions : A highly efficient method for synthesizing 2-substituted-1,3-oxazole-4-carboxaldehydes involves the rhodium(II) acetate-catalyzed [3+2] cycloaddition of diazomalonaldehyde with various nitriles. koreascience.krkoreascience.kr This reaction proceeds with aliphatic, vinylic, and aromatic nitriles, providing a direct route to a range of this compound derivatives. koreascience.kr Aromatic nitriles generally give higher yields than their aliphatic counterparts. koreascience.kr More recently, an intramolecular nitrile oxide cycloaddition (INOC) has been used as a key step to synthesize novel fused pyrazolo[4′,3′:5,6]pyrano[4,3-c] pharmaguideline.comtandfonline.comoxazole ring systems starting from pyrazole-4-carbaldehyde oximes. nih.gov
Metal-Catalyzed Cross-Coupling Reactions with this compound Scaffolds
The oxazole core is amenable to functionalization through various metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki cross-coupling reaction is a powerful method for creating C-C bonds, and it has been applied to oxazole scaffolds. tandfonline.com For the reaction to occur, a halogenated oxazole derivative is typically coupled with a boronic acid in the presence of a palladium catalyst. For example, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids has been used to synthesize biphenyl-substituted oxazole derivatives. tandfonline.com This demonstrates the feasibility of using halogenated oxazoles as substrates. In the context of this compound, a bromo- or iodo-substituted version of the scaffold could be used as a precursor for introducing aryl or vinyl groups at specific positions on the oxazole ring, while retaining the reactive aldehyde functionality for subsequent transformations. These reactions are crucial for building complex molecular architectures found in many pharmaceutical compounds. researchgate.net
Direct C-H activation has emerged as a step-economical strategy for functionalizing heterocyclic rings, avoiding the need for pre-functionalized substrates like organohalides. researchgate.net The oxazole ring possesses C-H bonds that can be targeted for direct arylation, carboxylation, or alkynylation. The acidity of oxazole protons generally follows the order C2 > C5 > C4. tandfonline.com
Research has shown that the C-H bonds of oxazoles can be directly arylated with aryl iodides using a radical-mediated process with Cs₂CO₃ as the base and dppf as an electron-transfer mediator. acs.org Furthermore, palladium-catalyzed C-H activation has been employed to couple oxazoles with aryl bromides and chlorides. acs.org Another approach involves the C-H carboxylation of oxazoles using carbon dioxide (CO₂) as a C1 source under transition-metal-free conditions, mediated by KOt-Bu. rsc.org This allows for the direct synthesis of oxazole carboxylic acids. rsc.org For an this compound scaffold, C-H activation would likely target the C2 or C5 positions, providing a route to tri-substituted oxazoles. mdpi.com
Table 3: Examples of C-H Activation on Oxazole Scaffolds
| Reaction Type | Reagents | Position Functionalized | Reference |
| C-H Arylation | Aryl Iodide, Cs₂CO₃, dppf | C2 | acs.org |
| C-H Carboxylation | CO₂, KOt-Bu | C5 | rsc.org |
| C-H Alkynylation | 1,1-Dibromo-1-alkenes, CuBr, LiOtBu | C2 (on 1,3,4-Oxadiazole) | researchgate.net |
| C-H Arylation | Aryl Halides, Pd Catalyst | C5 | acs.org |
Photochemical Transformations and Photolysis of Oxazole Systems
Oxazole rings are known to undergo photochemical transformations upon irradiation with UV light. tandfonline.comrsc.org These reactions can lead to rearrangements or cleavage of the heterocyclic ring. The photolysis of oxazoles often proceeds through high-energy intermediates like acyl azirines. rsc.orgnih.gov
Medicinal Chemistry and Biological Applications of Oxazole 4 Carbaldehyde Derivatives
Comprehensive Overview of Pharmacological Activities
Derivatives based on the oxazole (B20620) core structure have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in drug discovery. jddtonline.infomdpi.com The inherent properties of the oxazole ring, such as its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its biological versatility. jddtonline.info Researchers have explored various substitutions on the oxazole ring to enhance specific activities, leading to a wealth of knowledge on their structure-activity relationships. jddtonline.info The following sections detail the significant pharmacological activities associated with oxazole derivatives, with a focus on findings relevant to structures analogous to oxazole-4-carbaldehyde.
The search for novel anticancer agents has led to the investigation of numerous heterocyclic compounds, with oxazole derivatives showing considerable promise. nih.gov Their mechanisms of action are diverse and can include the inhibition of crucial enzymes and proteins involved in cancer cell proliferation and survival. jddtonline.infonih.gov
Research into 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, which are structurally related to this compound derivatives, has identified potent cytotoxic activity against a panel of human cancer cell lines. jddtonline.infomdpi.com One particular compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, demonstrated a broad range of activity in the National Cancer Institute's (NCI) 60-cell line screen. jddtonline.info This compound exhibited significant growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values, indicating its potential as a lead for further development. jddtonline.info Molecular docking studies have suggested that these types of compounds may exert their anticancer effects by interacting with targets such as tubulin and cyclin-dependent kinase 2 (CDK2). jddtonline.info
Schiff bases derived from oxazole scaffolds have also been explored for their anticancer properties. mdpi.com These compounds have shown efficacy against various cancer cell lines, with their activity often attributed to the azomethine (-HC=N-) linkage. nih.gov
| Compound | Cancer Cell Line Panel | Average GI50 (mol/L) | Average TGI (mol/L) | Average LC50 (mol/L) | Reference |
|---|---|---|---|---|---|
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Human Cancer Cell Lines | 5.37 x 10-6 | 1.29 x 10-5 | 3.6 x 10-5 | jddtonline.info |
The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Oxazole derivatives have been identified as a promising class of compounds with potential antibacterial activity against a range of pathogens. nih.govkthmcollege.ac.in
Studies on various oxazole-containing compounds have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. kthmcollege.ac.in For instance, some Schiff bases incorporating an oxazole moiety have been synthesized and shown to possess antibacterial properties. nih.gov The mode of action for these compounds can vary, but they often target essential bacterial enzymes or cellular processes. The specific substitutions on the oxazole ring play a crucial role in determining the spectrum and potency of their antibacterial effects. kthmcollege.ac.in While specific data on this compound derivatives is limited, the broader class of oxazoles continues to be an area of active research in the quest for new antibacterial therapies.
| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Amido sulfonamido methane (B114726) linked bisoxazoles | Gram-positive and Gram-negative bacteria | Comparable activity to reference drugs | rjpbr.com |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Most active among a series of derivatives | kthmcollege.ac.in |
| 4-(4-bromophenyl)-2-tert-butyloxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Most active among a series of derivatives | kthmcollege.ac.in |
In addition to their antibacterial properties, oxazole derivatives have also shown potential as antifungal agents. kthmcollege.ac.in Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal drugs is a critical area of research.
Derivatives of oxazole have been evaluated against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger. kthmcollege.ac.innih.gov The antifungal activity is, much like the antibacterial activity, highly dependent on the substitution pattern on the oxazole ring. kthmcollege.ac.in For example, certain benzoxazole (B165842) derivatives have been synthesized and shown to inhibit the growth of several phytopathogenic fungi. researchgate.net The mechanism of antifungal action for oxazole-based compounds may involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. nih.gov
| Derivative | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| LMM5 (a 1,3,4-oxadiazole) | Candida albicans | MIC of 32 µg/ml | nih.gov |
| LMM11 (a 1,3,4-oxadiazole) | Candida albicans | MIC of 32 µg/ml | nih.gov |
| Compound 4f (a 1,2,4-oxadiazole) | Colletotrichum capsica | EC50 of 8.81 µg/mL | mdpi.com |
The oxazole scaffold is also present in molecules with antiviral activity, including those with potential against the human immunodeficiency virus (HIV). researchgate.net The development of novel antiviral agents is crucial for combating viral diseases and addressing the emergence of drug-resistant viral strains.
Research has shown that certain 1,3,4-oxadiazole (B1194373) derivatives, a related class of azoles, exhibit anti-HIV activity. nih.gov These compounds can act as inhibitors of key viral enzymes, such as reverse transcriptase. arkat-usa.org While direct studies on the antiviral properties of this compound derivatives are not extensively reported, the broader class of oxazole-containing compounds represents a viable starting point for the design and synthesis of new antiviral drugs. The structural features of the oxazole ring can be modified to optimize interactions with viral targets. researchgate.net
| Derivative Class | Virus | Mechanism of Action (if known) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | HIV-1 | Inhibition of viral enzymes | nih.govarkat-usa.org |
| Thiazole/Triazole derivatives | Bovine Viral Diarrhoea Virus (BVDV) | Moderate activity observed | researchgate.net |
| 4-oxo-4H-quinoline acylhydrazone derivatives | Tobacco Mosaic Virus (TMV) | Inhibition of TMV coat protein | nih.gov |
Oxazole derivatives have been investigated for their potential to alleviate inflammation and pain. jddtonline.info The anti-inflammatory and analgesic effects of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). rjpbr.com
Several studies have reported the synthesis of novel oxazole derivatives and their evaluation in animal models of inflammation and pain. jddtonline.inforesearchgate.net For example, the carrageenan-induced rat paw edema model is a common assay used to assess anti-inflammatory activity. jddtonline.inforesearchgate.net Certain oxazole derivatives have shown a significant reduction in paw edema in this model, indicating their anti-inflammatory potential. jddtonline.info The analgesic properties are often evaluated using methods like the hot plate or tail-flick tests. While specific data on this compound derivatives is not abundant, the general class of oxazoles holds promise for the development of new anti-inflammatory and analgesic drugs.
| Derivative | Assay | Result | Reference |
|---|---|---|---|
| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine (A1) | Carrageenan-induced Rat hind paw edema | Showed maximum anti-inflammatory activity in the series | jddtonline.info |
| Flurbiprofen-based oxadiazole derivative (Compound 10) | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema in rats | 79.83% reduction in edema volume | mdpi.com |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of drug-resistant strains highlights the critical need for new antitubercular agents. Oxazole-containing compounds have been explored as a potential source of novel drugs to combat this disease. nih.gov
Several studies have focused on the synthesis and evaluation of oxazole derivatives for their activity against M. tuberculosis. nih.gov For instance, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives have been synthesized and screened for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Some of these compounds have shown promising minimum inhibitory concentration (MIC) values. nih.gov The mechanism of action for these compounds may involve the inhibition of essential mycobacterial enzymes. mdpi.com The structural versatility of the oxazole scaffold allows for the design of derivatives with improved potency and drug-like properties.
| Derivative Class | Mycobacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 5-phenyl substituted oxadiazole subseries | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |
| 4-nitropyrrole-based 1,3,4-oxadiazole (Compound 5e) | M. tuberculosis | 0.46 µg/mL | nih.gov |
| Thiazole derivatives | M. tuberculosis H37Rv | 1 µM to 61.2 µM | nih.gov |
Antidiabetic Activity
Derivatives of the oxazole scaffold have demonstrated significant potential as antidiabetic agents. d-nb.info Research has focused on synthesizing novel compounds that can effectively manage hyperglycemia, a hallmark of diabetes mellitus. ias.ac.in
One area of investigation involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial blood glucose levels. nih.govmanipal.edu For instance, a series of novel 4-arylidine 2-[4-methoxyphenyl] oxazol-5-one derivatives were synthesized and evaluated for their antidiabetic activities in a streptozotocin-induced rat model. ias.ac.in Several of these compounds showed a significant reduction in blood glucose levels when compared to the standard drug, rosiglitazone. ias.ac.in Notably, compounds with electron-donating substituents, such as methoxy (B1213986) groups, exhibited prominent antihyperglycemic properties. ias.ac.in
Another study on 1,3,4-oxadiazole derivatives, a related heterocyclic system, also showed promising results. ijper.org In an in-vivo study using a high-fat diet combined with streptozotocin (B1681764) to induce type II diabetes in Wistar rats, certain sulfonamide hybrids of 1,3,4-oxadiazole significantly lowered blood glucose levels after 14 days of administration. ijper.org These findings suggest that the oxazole and related oxadiazole pharmacophores are important for developing new antidiabetic compounds. ijper.orgjchr.org
| Compound | Substituent (at arylidine group) | Blood Glucose Reduction (%) | Reference Drug (Rosiglitazone) Reduction (%) |
|---|---|---|---|
| 2a | -H | 62.80 | 69.33 |
| 2c | 4-OMe | 61.20 | |
| 2d | 3-OMe | 64.36 | |
| 2j | 4-N(Me)2 | 61.80 |
Antiparasitic and Antiprotozoal Activity
Oxazole-containing compounds have been investigated for their efficacy against a range of parasitic and protozoal infections. nih.govresearchgate.net These diseases, including leishmaniasis, trypanosomiasis, and malaria, pose a significant global health threat, necessitating the development of new therapeutic agents. nih.gov
Research has shown that oxazole derivatives can be effective against various protozoa. For example, certain benzoxazole derivatives have demonstrated promising antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. olemiss.eduresearchgate.net The development of broad-spectrum antiparasitic agents is a key goal, and screening of compound libraries has identified 1,3,4-oxadiazole derivatives with potent activity against Trypanosoma brucei, Leishmania infantum, and Plasmodium falciparum. nih.gov These findings highlight the versatility of the oxazole and related azole scaffolds in targeting multiple parasitic organisms. researchgate.netnih.gov The ability of these five-membered heterocyclic rings to bind with various enzymes and receptors in biological systems contributes to their diverse antiparasitic actions. researchgate.net
Other Biological Activities (e.g., Antioxidant, Anti-aging, Pesticides, Herbicides)
Beyond their applications in treating specific diseases, this compound derivatives exhibit a variety of other biological activities.
Antioxidant Activity: Oxidative stress is implicated in numerous diseases and the aging process. turkjps.org Several oxazole derivatives, particularly 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones, have been synthesized and evaluated for their antioxidant properties. turkjps.orgnih.gov In one study, a specific derivative, E3, demonstrated significant inhibition of microsomal EROD activity (89%), which was superior to the reference inhibitor caffeine. turkjps.orgnih.gov This indicates the potential of these compounds to mitigate cellular damage caused by oxidative stress. turkjps.orgresearchgate.net
Anti-aging: The antioxidant properties of oxazole derivatives are closely linked to potential anti-aging effects, as oxidative cellular damage is a key factor in the aging process. turkjps.orgijpsonline.com
Pesticides and Herbicides: The oxazole scaffold is also utilized in agrochemicals. ijpsonline.com Certain derivatives play a role in the formulation of effective pesticides and herbicides, contributing to crop protection. chemimpex.com For instance, novel substituted oxazole isoxazole (B147169) carboxamides have been designed and evaluated as herbicide safeners. nih.gov These compounds protect crops from the injurious effects of herbicides like chlorsulfuron (B1668881) by enhancing the activity of detoxifying enzymes such as glutathione (B108866) S-transferase. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. tandfonline.com For oxazole derivatives, SAR studies have been crucial in identifying the key structural features required for their therapeutic effects and in guiding the design of more potent and selective compounds. tandfonline.com
Identification of Key Pharmacophores
A pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. For oxazole derivatives, the oxazole ring itself is a central pharmacophoric element. tandfonline.comjchr.org SAR studies have revealed that the substituents at various positions on the oxazole ring are critical for activity. d-nb.info
For instance, in the context of antidiabetic activity, the oxadiazole ring, a bioisostere of oxazole, has been identified as a key pharmacophore. ijper.org In a series of oxazolone derivatives with hypoglycemic effects, the 2-[4-methoxy phenyl] group and the 4-arylidine moiety were essential components for biological efficacy. ias.ac.inresearchgate.net
Influence of Substitution Patterns on Biological Efficacy
The type and position of substituents on the oxazole ring significantly modulate the biological efficacy of the derivatives. tandfonline.comd-nb.info
In the development of antidiabetic oxazolone derivatives, it was observed that compounds bearing electron-donating groups (e.g., -OCH3) on the arylidine ring at the 4-position showed enhanced antihyperglycemic activity. ias.ac.in Specifically, compound 2d, with a 3-methoxy substituent, was found to be the most potent in its series, demonstrating a 64.36% reduction in blood glucose levels in an animal model. ias.ac.inresearchgate.net In contrast, other substitutions resulted in slightly lower, though still significant, activity. ias.ac.in
For antibacterial oxadiazoles, SAR studies have shown that modifications to the peripheral rings attached to the core heterocycle are critical. nih.gov For example, 4-phenol or 5-indole substitutions on a phenyl ring attached to the oxadiazole were found to be favorable for activity against S. aureus. nih.gov This systematic modification of substituents allows for the fine-tuning of a compound's potency and pharmacokinetic properties. nih.gov
| Compound Series | Core Scaffold | Favorable Substituent Type | Observed Effect |
|---|---|---|---|
| Oxazolones | Oxazol-5-one | Electron-donating (e.g., -OCH3) | Enhanced hypoglycemic activity ias.ac.inresearchgate.net |
| Oxadiazoles | 1,3,4-Oxadiazole | Sulfonamide hybrids | Significant blood glucose lowering ijper.org |
Summary of SAR findings from various studies.
These studies illustrate how modifying the chemical groups attached to the core heterocyclic ring can significantly impact the desired biological outcome.
Target-Specific Interactions and Mechanisms of Action
Understanding the mechanism of action at a molecular level is crucial for drug development. Oxazole derivatives exert their biological effects by interacting with specific targets, such as enzymes and receptors. researchgate.net
In the context of antidiabetic activity, one proposed mechanism for 1,3,4-oxadiazole derivatives is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.govsemanticscholar.org By inhibiting these enzymes, the derivatives slow down the release of glucose from carbohydrates, thereby reducing postprandial hyperglycemia. semanticscholar.org Molecular docking studies have further elucidated these interactions, showing hydrogen bonding and hydrophobic interactions between the oxadiazole derivatives and the amino acid residues in the active site of the α-glucosidase enzyme. jchr.org
Enzyme and Receptor Binding Affinity
The oxazole ring is a key structural motif in medicinal chemistry, primarily due to its ability to engage in various non-covalent interactions with biological targets. semanticscholar.orgrsc.org Derivatives synthesized from precursors like this compound can interact with a wide range of enzymes and receptors through hydrogen bonding, π–π stacking, and hydrophobic effects. rsc.org This versatile binding capability allows oxazole-containing compounds to modulate the activity of numerous physiological pathways. tandfonline.comnih.gov
The pharmacological actions of these derivatives are often mediated by their direct binding to the active sites of enzymes or the ligand-binding domains of receptors. nih.gov For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, which features an oxazole core, exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1, thereby reducing prostaglandin (B15479496) synthesis. rsc.org Other oxazole derivatives have been investigated as inhibitors of enzymes such as tyrosine kinase, histone deacetylase 6 (HDAC6), and various microbial enzymes. tandfonline.comresearchgate.netresearchgate.net The flexible nature of the oxazole scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the binding affinity and selectivity for specific molecular targets. nih.gov
Table 1: Examples of Enzyme and Receptor Targets for Oxazole Derivatives
| Compound Class | Enzyme/Receptor Target | Biological Activity | Reference |
|---|---|---|---|
| 4,5-Diaryloxazoles (e.g., Oxaprozin) | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | rsc.orgnih.gov |
| Oxazole Hydroxamates | Histone Deacetylase 6 (HDAC6) | Anticancer | tandfonline.com |
| Substituted Oxazoles | Tyrosine Kinase | Anticancer | researchgate.net |
| Biphenyl Oxazole Derivatives | Dipeptidyl-peptidase IV | Antidiabetic | researchgate.net |
Molecular Docking and Computational Studies
Molecular docking and other computational methods are invaluable tools for understanding the interactions between this compound derivatives and their biological targets at the molecular level. mdpi.com These studies help predict the binding conformations and affinities of ligands within the active sites of proteins, guiding the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net
For example, docking studies on 4,5-diaryloxazole analogs related to Oxaprozin have been used to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme. nih.gov Such computational analyses revealed that specific substitutions on the oxazole core could enhance binding affinity and selectivity. nih.govresearchgate.net In other research, docking simulations of novel 1,3,4-oxadiazole derivatives (structurally related to oxazoles) showed strong binding affinities for targets like factor Xa, an important enzyme in the coagulation cascade. nih.gov These studies often identify key amino acid residues involved in the interaction, such as Ser530 and Trp387 in COX enzymes, which form hydrogen bonds or other non-covalent interactions with the ligand. mdpi.com Computational tools like Density Functional Theory (DFT) are also employed to determine the chemical stability and reactivity of new oxazole derivatives before synthesis. mdpi.com
Table 2: Molecular Docking and Computational Findings for Oxazole-Related Derivatives
| Derivative Class | Protein Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 4,5-Diaryloxazole analogs | Cyclooxygenase-2 (COX-2) | Molecular Docking | Identified interactions to improve activity over Oxaprozin. | nih.gov |
| 1,3,4-Oxadiazole derivatives | Factor Xa (F-Xa) | Molecular Docking | Predicted high binding affinity and inhibitory potential. | nih.gov |
| Oxazolyl propenones | Microbial Enzymes | Molecular Docking | Inspired potential use against microbe resistance. | researchgate.net |
| 1,3,4-Oxadiazole derivatives | VEGFR2 / EGFR | DFT, Molecular Docking, MD Simulation | Identified potent and selective inhibitors of VEGFR2. | mdpi.com |
Drug Discovery and Development Featuring this compound Scaffolds
The oxazole scaffold, often derived from starting materials like this compound, is a cornerstone in modern drug discovery. nih.govresearchgate.net Its versatile chemical properties and ability to serve as a bioisostere for other heterocycles like imidazoles and thiazoles make it a highly attractive framework for developing novel pharmaceuticals. rsc.org Researchers have increasingly focused on oxazole derivatives to discover new chemical entities with broad-spectrum activity, high potency, and favorable pharmacokinetic profiles. rsc.orgnih.gov The oxazole nucleus is present in numerous compounds that have advanced to clinical trials or have been approved for various medical conditions. nih.govresearchgate.net
Clinical Drug Candidates and Approved Pharmaceuticals (e.g., Linezolid, Oxaprozin)
The therapeutic relevance of the oxazole ring is underscored by its presence in several FDA-approved drugs. rsc.orgresearchgate.net These pharmaceuticals target a wide array of clinical disorders, demonstrating the scaffold's versatility. rsc.org
Oxaprozin : Approved by the FDA in 1992, Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis and rheumatoid arthritis. rsc.org Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. rsc.org
Linezolid : This antibiotic is a member of the oxazolidinone class (a reduced form of the oxazole ring) and is used to treat serious infections caused by Gram-positive bacteria. tandfonline.com
Over the past few decades, more than 20 drugs containing either an oxazole or a structurally similar isoxazole nucleus have received FDA approval, highlighting the profound impact of this heterocyclic system on pharmaceutical development. semanticscholar.orgrsc.org
Novel Therapeutic Agent Development
The development of novel therapeutic agents based on the this compound scaffold is an active and promising area of research. nih.govrsc.org The oxazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are continuously being explored for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net
For instance, 5-(3′-Indolyl)oxazole derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents. rsc.org Similarly, benzoxazole derivatives have demonstrated significant antimicrobial activity, with some being investigated as potential candidates against MRSA (methicillin-resistant Staphylococcus aureus). rsc.org The synthetic accessibility of oxazoles, including methods starting from aldehydes, allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. nih.govmdpi.com The ongoing research aims to identify novel oxazole-based compounds with improved efficacy, selectivity, and lower toxicity for future clinical use. rsc.orgresearchgate.net
Catalytic Applications of Oxazole 4 Carbaldehyde Derivatives
Ligand Design for Asymmetric Catalysis
The design of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Ligands containing the oxazoline (B21484) ring, known as oxazoline ligands, are among the most successful classes due to their modular nature, accessibility, and effectiveness in a wide array of metal-catalyzed asymmetric reactions. nih.gov
The effectiveness of chiral oxazoline-containing ligands stems from their ability to form stable complexes with various transition metals. The chirality is typically introduced from readily available chiral amino alcohols, which are used to construct the oxazoline ring. rsc.org The stereogenic center is positioned close to the coordinating nitrogen atom, allowing for direct influence over the stereochemical outcome of a catalyzed reaction. nih.gov This proximity creates a well-defined chiral environment around the metal's active site, which is crucial for achieving high levels of enantioselectivity. nih.gov
While many synthetic routes to chiral oxazolines exist, they commonly involve the condensation of chiral β-amino alcohols with nitriles, carboxylic acids, or their derivatives. rsc.org Theoretically, oxazole-4-carbaldehyde could be converted to a nitrile or carboxylic acid derivative and subsequently cyclized with a chiral amino alcohol to form a 4-(chiral oxazolin-2-yl)oxazole ligand. However, specific examples of this synthetic strategy are not widely reported.
Ligands bearing the chiral oxazoline moiety have been successfully applied in a multitude of enantioselective reactions. Their metal complexes, particularly with palladium, iridium, copper, and ruthenium, have proven to be highly effective catalysts.
Asymmetric Hydrogenation: Chiral oxazoline ligands, often in combination with a phosphorus donor atom (like in PHOX ligands), are used in the asymmetric hydrogenation of olefins. nih.govnih.gov These catalytic systems can achieve high yields and excellent enantioselectivities (ee) in the reduction of various substrates. For instance, the enantioselective hydrogenation of 2-oxazolones to furnish optically active 2-oxazolidinones has been achieved with high efficiency using ruthenium-NHC catalysts. nih.gov
Asymmetric Cycloaddition: In the realm of cycloaddition reactions, chiral oxazoline-based ligands have been instrumental. They are used to control the stereochemistry in Diels-Alder, [4+2], and [2+2+1] cycloadditions. For example, palladium complexes of chiral oxazole-pyridine ligands have demonstrated superior performance in the asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones, yielding bioactive cis-hydrobenzofurans with high enantioselectivity. dicp.ac.cn Although these specific ligands were not derived from this compound, it illustrates the potential of the oxazole (B20620) motif in designing ligands for such transformations.
Table 1: Representative Enantioselective Reactions Using Chiral Oxazoline-Type Ligands
| Reaction Type | Catalyst/Ligand System | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium(II)-NHC | 2-Oxazolones | Up to 96% |
| Decarboxylative Allylic Alkylation | Pd / (S)-(CF3)3-tBu-PHOX | Acyclic Enol Carbonates | High |
| Acetoxylative Cyclization | Pd / Planar-chiral oxazole-pyridine | Alkyne-tethered cyclohexadienones | High |
Oxazole-Based Catalysts in Organic Transformations
Beyond their role as ligands, heterocyclic compounds containing the oxazole core can themselves participate in or catalyze organic reactions. The electronic properties of the oxazole ring can be harnessed to promote various chemical transformations.
Oxazole derivatives have been shown to act as catalysts or key intermediates in a range of reactions. For instance, vanadium complexes featuring oxazole-oxazoline ligands have been employed as active catalysts in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole and oxazoline rings was found to significantly influence the catalyst's activity and the properties of the resulting polymers. mdpi.com
Furthermore, the oxazole ring can participate directly in cycloaddition reactions, acting as the diene component in Diels-Alder reactions to form pyridine (B92270) systems. nih.gov The reactivity of the oxazole is influenced by the substituents on the ring. An aldehyde group at the C4 position, as in this compound, would act as an electron-withdrawing group, influencing the dienic character of the oxazole ring in such cycloadditions. While these examples showcase the catalytic relevance of the oxazole scaffold, systems derived specifically from this compound are not well-documented in this context.
Analytical Methodologies for Oxazole 4 Carbaldehyde
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of Oxazole-4-carbaldehyde by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's functional groups, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the three protons in the molecule. Based on data from closely related 2-aryl- and 5-chloro-2-aryloxazole-4-carbaldehydes, the aldehydic proton is the most deshielded, appearing as a sharp singlet in the downfield region, typically around δ 9.9-10.0 ppm . figshare.com The two protons on the oxazole (B20620) ring are also distinct. The H5 proton typically resonates around δ 8.8-8.9 ppm , while the H2 proton appears slightly further upfield. figshare.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is highly deshielded and characteristically appears far downfield, with shifts reported around δ 182 ppm for analogous structures. figshare.com The three carbon atoms of the oxazole ring have distinct chemical shifts: C2 is typically found around δ 161 ppm , C4 (the carbon bearing the aldehyde group) is observed near δ 143 ppm , and C5 resonates further upfield. figshare.com
Table 6.1: Typical NMR Chemical Shifts (δ) for this compound Analogs
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aldehyde (-CHO) | 9.9 - 10.0 |
| Oxazole Ring (H5) | 8.8 - 8.9 | |
| Oxazole Ring (H2) | ~8.0 | |
| ¹³C | Carbonyl (-CHO) | ~182 |
| Oxazole Ring (C2) | ~161 | |
| Oxazole Ring (C4) | ~143 | |
| Oxazole Ring (C5) | Varies |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aromatic aldehyde group. figshare.com Vibrations associated with the oxazole ring also produce distinct signals, including C=N stretching around 1550-1590 cm⁻¹ and various C-O-C stretching and ring deformation bands at lower wavenumbers. figshare.com
Table 6.2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Oxazole Ring |
| ~2820, ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |
| 1690 - 1710 | C=O Stretch | Aldehyde |
| 1550 - 1590 | C=N Stretch | Oxazole Ring |
| 1100 - 1300 | C-O-C Stretch | Oxazole Ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molecular weight: 97.07 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 97.
The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses for both the aldehyde and the oxazole ring. Common fragmentation pathways include:
Loss of a hydrogen radical (-H•): Leading to a stable [M-1]⁺ ion at m/z 96.
Loss of carbon monoxide (-CO): A typical fragmentation for aldehydes, resulting in an [M-28]⁺ ion at m/z 69, corresponding to the oxazole ring itself.
Ring Cleavage: The oxazole ring can undergo fragmentation, potentially leading to the loss of hydrogen cyanide (-HCN), resulting in smaller fragment ions. figshare.com
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption bands in the UV region due to the presence of conjugated π-systems in the oxazole ring and the carbonyl group. Typically, two types of electronic transitions are observed: a lower energy n→π* transition associated with the lone pair of electrons on the carbonyl oxygen and higher energy π→π* transitions associated with the conjugated system of the entire molecule. While specific absorption maxima (λmax) are not widely reported, oxazole derivatives generally exhibit strong absorption below 300 nm. globalresearchonline.net
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for its purification to a high degree of homogeneity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method is generally most effective.
A typical setup would involve:
Stationary Phase: A nonpolar C18 (octadecylsilyl) column.
Mobile Phase: A polar solvent system, commonly a gradient mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection: A UV detector is highly suitable, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
This method allows for the efficient separation of this compound from starting materials, byproducts, and other impurities, ensuring a high-purity final product. The retention time under specific conditions serves as a reliable identifier for the compound in complex mixtures.
Column Chromatography
Column chromatography is a fundamental purification technique extensively utilized in synthetic chemistry to isolate this compound and its derivatives from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For oxazole derivatives, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and effectiveness in separating moderately polar compounds.
The process involves loading a concentrated solution of the crude product onto the top of a column packed with silica gel. Subsequently, a carefully selected solvent system, the eluent or mobile phase, is passed through the column. The choice of eluent is critical for achieving effective separation. Non-polar solvents will cause compounds to travel down the column more quickly, while polar solvents will cause them to move more slowly. Often, a gradient of solvents is used, starting with a less polar mixture and gradually increasing the polarity to elute compounds with increasing affinity for the silica gel.
In the purification of various heterocyclic aldehydes, including those structurally similar to this compound, different solvent systems have been proven effective. For instance, mixtures of ethyl acetate (B1210297) (EtOAc) and petroleum ether (PE) or hexane (B92381) are common. arkat-usa.orgbeilstein-journals.org The purification of a 2,5-disubstituted oxazole was achieved using flash silica gel chromatography with an eluent of 25% ethyl acetate in petroleum ether. arkat-usa.org Similarly, the purification of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes has been successfully carried out using gradients of dichloromethane (B109758) (DCM) and ethyl acetate. mdpi.com The fractions are collected as they exit the column and are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure desired product.
Table 1: Representative Conditions for Column Chromatography Purification of Heterocyclic Aldehydes
| Compound Type | Stationary Phase | Eluent System (Mobile Phase) | Reference |
|---|---|---|---|
| 2,5-Disubstituted Oxazole | Flash Silica Gel | 25% Ethyl Acetate in Petroleum Ether | arkat-usa.org |
| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | Silica Gel | Petroleum Ether/DCM gradient followed by DCM/EtOAc gradient (19:1 to 1:9) | mdpi.com |
| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde | Silica Gel | DCM followed by DCM/EtOAc gradient (1:0 to 19:1) | mdpi.com |
| General Oxazole Derivatives | Silica Gel | Not specified | researchgate.net |
X-ray Diffraction for Structural Elucidation
X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, stands as the most definitive analytical method for the absolute structural elucidation of crystalline solids like this compound and its derivatives. This powerful technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, confirming the molecular structure, bond lengths, bond angles, and stereochemistry. nih.gov
The methodology involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a specific pattern of spots. By rotating the crystal and collecting the diffraction data from various angles, a complete dataset is obtained. This data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For oxazole and related heterocyclic systems, X-ray crystallography has been instrumental in confirming structures and understanding their solid-state conformations. nih.govresearchgate.net For example, the crystal structure of a series of novel pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives was determined using this method, revealing a monoclinic spatial structure where all aromatic rings were approximately coplanar, allowing for conjugation. researchgate.net In another study on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives, crystallographic analysis showed an orthorhombic crystal system, and the data was used to perform Hirshfeld surface analysis to investigate key intermolecular interactions. nih.gov
While the specific crystallographic data for the parent this compound is not detailed in readily available literature, the analysis of its derivatives and analogous structures underscores the importance of this technique. The data obtained from XRD is invaluable for validating synthetic products, understanding structure-activity relationships, and studying intermolecular forces like hydrogen bonding and π–π stacking that govern the crystal packing. researchgate.net
Table 2: Illustrative Crystallographic Data for Oxazole-Related Heterocyclic Compounds
| Compound Class | Crystal System | Space Group | Key Structural Findings | Reference |
|---|---|---|---|---|
| Pyridine-Oxadiazole Derivative (5f) | Orthorhombic | Pbca | Centrosymmetric arrangement, Z=8 | nih.gov |
| 2,5-Diaryl-1,3,4-Oxadiazole Derivative (3a) | Monoclinic | Not Specified | Aromatic rings are approximately coplanar | researchgate.net |
| Substituted Pyrazoly 1,3,4-Oxadiazole | Not Specified | Not Specified | Used for characterization and property analysis | nih.gov |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of synthetic methods for oxazole (B20620) derivatives has been a long-standing area of interest. ijpsonline.com However, the increasing demand for environmentally benign processes necessitates a shift towards more sustainable and efficient synthetic strategies for producing oxazole-4-carbaldehyde and its precursors. Future research will likely focus on several key areas:
Green Chemistry Approaches: To minimize the generation of hazardous substances, green synthetic approaches are increasingly being adopted. ijpsonline.com Research is anticipated to move beyond conventional methods, which can have low yields when using certain cyclo-dehydrating agents, towards cleaner technologies. ijpsonline.com This includes the expanded use of ultrasound-assisted synthesis and microwave irradiation, which can accelerate reaction times and improve yields. ijpsonline.comtandfonline.com The use of deep eutectic solvents (DES) and reusable ionic liquids as reaction media also represents a promising avenue for sustainable synthesis. ijpsonline.comnih.gov
Advanced Catalysis: The discovery and application of novel catalysts are paramount. While methods using palladium/copper and nickel catalysts have been developed for synthesizing substituted oxazoles, future work could explore more abundant and less toxic metal catalysts. ijpsonline.comtandfonline.com Gold and copper catalysis, for instance, has been shown to be highly efficient for preparing alkyl oxazoles under mild conditions. organic-chemistry.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the process.
One-Pot Reactions: Streamlining synthetic sequences into one-pot procedures is a key strategy for improving efficiency. Expanding on existing one-pot methods, such as variations of the van Leusen oxazole synthesis, will reduce the need for intermediate isolation and purification steps, saving time, resources, and reducing waste. ijpsonline.comnih.gov
Design and Synthesis of Advanced this compound Derivatives for Targeted Biological Activities
The oxazole nucleus is a core component of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comd-nb.info The aldehyde functionality of this compound makes it an ideal starting point for generating libraries of novel derivatives for drug discovery programs.
Future research will concentrate on the rational design of derivatives with enhanced potency and selectivity for specific biological targets. The substitution pattern on the oxazole ring plays a critical role in determining the biological activity. d-nb.info
Table 1: Potential Biological Targets for this compound Derivatives
| Biological Activity | Research Focus |
|---|---|
| Anticancer | Design of derivatives as inhibitors of specific enzymes crucial for cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR). rsc.org |
| Antibacterial | Synthesis of analogues to combat resistant bacterial strains like S. aureus and E. coli. d-nb.info |
| Anti-inflammatory | Development of novel compounds that modulate inflammatory pathways, potentially offering alternatives to existing drugs. jddtonline.info |
| Antidiabetic | Exploration of derivatives targeting receptors like PPARγ to manage diabetes mellitus. jcchems.com |
By modifying the aldehyde group or by further substitution on the oxazole ring, researchers can systematically explore the structure-activity relationships (SAR) to optimize therapeutic efficacy. tandfonline.com For example, new heterocyclic systems can be constructed by reacting the carbaldehyde with various nucleophiles, leading to compounds with potentially unique pharmacological profiles.
Deepening Understanding of Reaction Mechanisms and Catalytic Processes
A fundamental understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. While several classical methods for oxazole synthesis are known, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, detailed mechanistic studies can uncover pathways to improve yields and regioselectivity. ijpsonline.com
Future investigations should aim to:
Elucidate Catalytic Cycles: For metal-catalyzed reactions, detailed studies are needed to understand the role of the catalyst, including its oxidation states and the nature of the intermediate species. tandfonline.com This knowledge is essential for designing more effective catalysts.
Investigate Reaction Intermediates: Identifying and characterizing transient intermediates, such as the oxazoline (B21484) intermediate in the van Leusen synthesis, can provide critical insights into the reaction pathway. nih.gov This allows for more rational control over the reaction outcome.
Explore Reaction Kinetics: Studying the kinetics of key synthetic steps will help in identifying rate-limiting steps and optimizing parameters like temperature, pressure, and reactant concentrations for maximum efficiency.
Integration of Computational Chemistry with Experimental Research
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and synthetic routes. worldwidejournals.com The integration of computational methods with experimental work is set to accelerate progress in the field of oxazole chemistry significantly.
Key areas for future application include:
Molecular Docking and Virtual Screening: Computational docking can be used to predict the binding affinity of designed this compound derivatives to specific biological targets, such as enzymes or receptors. jcchems.com This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. jcchems.com This early-stage screening helps to identify candidates with favorable drug-like properties and avoid costly late-stage failures.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure of oxazole derivatives and to investigate reaction mechanisms. worldwidejournals.com These calculations can help rationalize experimental observations and guide the design of new reactions and catalysts. For instance, calculating the HOMO-LUMO energy gap can provide insights into the reactivity of different oxazole derivatives. worldwidejournals.com
By combining computational design and prediction with targeted experimental synthesis and testing, the development of novel this compound-based compounds for a variety of applications can be made more efficient and effective. rsc.orgresearchgate.net
Q & A
Q. Define Variables :
Control Parameters : Maintain anhydrous conditions and inert atmosphere (e.g., N₂) for reproducibility.
Pilot Trials : Conduct small-scale reactions (e.g., 0.1 mmol) to optimize conditions before scaling up .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in [3+2] cycloaddition reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and transition states.
- Kinetic Studies : Monitor reaction intermediates via NMR or mass spectrometry to identify rate-determining steps .
- Table 2 : Key Mechanistic Parameters
| Parameter | Technique | Insight |
|---|---|---|
| Activation Energy | DFT Calculations | LUMO of oxazole directs attack |
| Intermediate Stability | NMR Spectroscopy | Stabilized by resonance effects |
Q. How can researchers resolve contradictory data in the catalytic applications of this compound?
- Methodological Answer :
Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% for HPLC yields).
Cross-Validation : Compare results with alternative methods (e.g., GC-MS vs. NMR).
Contextual Review : Reconcile discrepancies by revisiting reaction conditions (e.g., solvent polarity, moisture levels) .
Q. What computational approaches are effective in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects using OPLS-AA force fields.
- Docking Studies : Assess binding affinities in medicinal chemistry applications (e.g., AutoDock Vina).
- SAR Analysis : Correlate electronic properties (Hammett σ constants) with biological activity .
Q. How can structure-property relationships guide the design of this compound-based sensors?
- Methodological Answer :
Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance fluorescence quenching.
Spectroscopic Characterization : Use UV-Vis and fluorescence spectroscopy to assess Stokes shifts and quantum yields.
Cross-Platform Testing : Validate sensor performance in diverse matrices (e.g., aqueous vs. organic) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing experimental data involving this compound?
- Methodological Answer :
- Descriptive Statistics : Calculate mean ± SD for triplicate experiments.
- Hypothesis Testing : Apply t-tests or ANOVA to compare catalytic efficiencies.
- Graphical Tools : Use OriginLab or Python (Matplotlib) for error-bar plots and Arrhenius kinetics .
Q. How can researchers ensure reproducibility in this compound syntheses?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
